molecular formula C4HCl3O B13971002 Trichloro-2-cyclobuten-1-one CAS No. 78099-58-8

Trichloro-2-cyclobuten-1-one

Cat. No.: B13971002
CAS No.: 78099-58-8
M. Wt: 171.40 g/mol
InChI Key: IAFSBPAKGGVODH-UHFFFAOYSA-N
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Description

Trichloro-2-cyclobuten-1-one: is an organic compound with the molecular formula C4HCl3O It is a derivative of cyclobutene, characterized by the presence of three chlorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro-2-cyclobuten-1-one can be synthesized through the reaction of hexachlorobutadiene with an excess of morpholine in the presence of an aromatic hydrocarbon solvent. The reaction is typically carried out at temperatures between 110°C and 120°C . The resulting intermediate, 1,1,3-trichloro-2,4,4-trimorpholino-butadiene , is then converted to 3-morpholinothis compound . This intermediate is hydrolyzed in the presence of a strong acid to produce the desired this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Trichloro-2-cyclobuten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like and can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes , while reduction can produce alcohols .

Scientific Research Applications

Trichloro-2-cyclobuten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trichloro-2-cyclobuten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways and molecular targets depend on the specific context of its use .

Comparison with Similar Compounds

  • 2,3,4-Trichlorocyclobut-2-en-1-one
  • 3-Morpholinotrichloro-2-cyclobuten-1-one

Comparison: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This gives it distinct chemical properties compared to other similar compounds.

Properties

CAS No.

78099-58-8

Molecular Formula

C4HCl3O

Molecular Weight

171.40 g/mol

IUPAC Name

2,3,4-trichlorocyclobut-2-en-1-one

InChI

InChI=1S/C4HCl3O/c5-1-2(6)4(8)3(1)7/h2H

InChI Key

IAFSBPAKGGVODH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

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